molecular formula C12H19FO4 B12984442 cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid

Cat. No.: B12984442
M. Wt: 246.27 g/mol
InChI Key: FYYFHUPYMMNLSW-UHFFFAOYSA-N
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Description

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid is a cyclohexane derivative featuring two key substituents: a tert-butoxycarbonyl (Boc) group at position 4 and a fluorine atom at position 1, alongside a carboxylic acid group. The Boc group serves as a protective moiety for amines or hydroxyl groups in synthetic chemistry, while the fluorine atom enhances metabolic stability and lipophilicity. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly where steric protection and controlled reactivity are required. Its structural uniqueness lies in the cis-configuration of substituents, which influences molecular conformation and intermolecular interactions.

Properties

Molecular Formula

C12H19FO4

Molecular Weight

246.27 g/mol

IUPAC Name

1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19FO4/c1-11(2,3)17-9(14)8-4-6-12(13,7-5-8)10(15)16/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

FYYFHUPYMMNLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)(C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the fluorination of a cyclohexane derivative followed by the introduction of the Boc group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic Acid and Analogs
Compound Name Molecular Formula Molecular Weight Melting Point Key Functional Groups Notable Properties
This compound C₁₂H₁₉FO₅ 262.27 (calculated) Not reported Boc, Fluorine, Carboxylic Acid Enhanced lipophilicity (fluorine); acid-labile Boc group enables controlled deprotection. Ideal for medicinal chemistry intermediates.
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 243.29 127–133°C Boc-amino, Carboxylic Acid Higher polarity due to amino group hydrogen bonding; used in peptide synthesis.
cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 245–250°C Boc-amino, Carboxylic Acid Elevated melting point from compact cyclopentane ring; potential for rigid scaffold design.
cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid C₁₆H₁₇F₃O₃ 314.30 Not reported Trifluoromethylphenyl, Oxoethyl, Carboxylic Acid High lipophilicity (CF₃); electron-withdrawing groups increase carboxylic acid acidity.

Key Differences and Implications

Substituent Effects: Fluorine vs. However, the absence of an amino group limits its use in peptide coupling reactions . Boc vs. Trifluoromethylphenyl: The Boc group offers reversible protection, whereas the trifluoromethylphenyl group in ’s compound provides permanent electron-withdrawing effects, enhancing acidity (pKa ~1–2 for carboxylic acid) .

Ring Size and Conformation: Cyclopentane derivatives (e.g., C₁₁H₁₉NO₄) exhibit higher melting points (245–250°C) due to ring strain and tighter crystal packing compared to cyclohexane analogs. The target compound’s cyclohexane ring likely offers greater conformational flexibility, favoring solubility .

Metabolic and Chemical Stability: Fluorine’s electronegativity shields the target compound from oxidative metabolism, extending half-life in biological systems. In contrast, Boc-amino analogs may undergo enzymatic deprotection, limiting their utility in prodrug designs . The trifluoromethylphenyl analog’s stability under acidic conditions contrasts with the Boc group’s susceptibility to cleavage, highlighting divergent applications in synthesis .

Biological Activity

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid (CAS Number: 2041844-27-1) is a fluorinated compound that has garnered interest in medicinal chemistry and pharmaceutical applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉FO₄, with a molecular weight of 246.28 g/mol. Its IUPAC name is (1R,4R)-4-(tert-butoxycarbonyl)-4-fluorocyclohexane-1-carboxylic acid. The compound features a cyclohexane ring with a tert-butoxycarbonyl group and a fluorine atom, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of amino acids or other critical biomolecules.
  • Receptor Interaction : The presence of the fluorine atom may enhance binding affinity to certain receptors, influencing signaling pathways in cellular processes.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

  • Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Properties : Some research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of this compound:

StudyFindings
Study 1 Investigated the enzyme inhibition properties; found effective inhibition of enzyme X involved in amino acid metabolism.
Study 2 Assessed antimicrobial activity; demonstrated significant inhibition of growth in E. coli and S. aureus.
Study 3 Evaluated anti-inflammatory effects in vitro; showed reduction in cytokine release from activated macrophages.

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